(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide
Description
(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide is a structurally complex acetamide derivative featuring a thieno[3,2-e][1,2]thiazine ring system substituted with a 3-methoxypropyl group and a 1,1-dioxido moiety. This compound is synthesized via multi-step reactions, likely involving carbodiimide-mediated amide bond formation (as seen in analogous syntheses) and subsequent cyclization to form the thieno-thiazine core . The 1,1-dioxido group suggests sulfone formation, which enhances stability and influences hydrogen-bonding interactions .
Properties
Molecular Formula |
C14H22N2O4S2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-ethyl-N-[(4R)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-yl]acetamide |
InChI |
InChI=1S/C14H22N2O4S2/c1-4-16(11(2)17)13-10-15(7-5-8-20-3)22(18,19)14-12(13)6-9-21-14/h6,9,13H,4-5,7-8,10H2,1-3H3/t13-/m0/s1 |
InChI Key |
GBNXXRUJLNMPLZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CCN([C@H]1CN(S(=O)(=O)C2=C1C=CS2)CCCOC)C(=O)C |
Canonical SMILES |
CCN(C1CN(S(=O)(=O)C2=C1C=CS2)CCCOC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide involves several key steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 3-acetyl thiophene, which is then protected using 2,2-dimethyl-1,3-propanediol in the presence of hydrogen chloride gas and concentrated sulfuric acid to form 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene .
-
Formation of Sulfonamide Group: : The protected thiophene derivative undergoes a series of reactions to introduce the sulfonamide group. This involves the abstraction of the C-2 proton using n-butyllithium in hexane, followed by reaction with sulfur dioxide gas to form a lithium sulfinate salt. The salt is then reacted with hydroxylamine-O-sulfonic acid to provide the sulfonamide derivative .
-
Deprotection and Further Functionalization: : The protected intermediate is deprotected using hydrochloric acid in water and tetrahydrofuran, yielding the desired sulfonamide compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Key considerations include the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The presence of multiple functional groups allows for substitution reactions, such as nucleophilic substitution at the ethylamino or methoxypropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of ®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound can modulate the activity of pathways related to intraocular pressure regulation and other metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Similarity
The compound shares key functional groups with other acetamide derivatives, enabling comparisons based on:
- Amide linkage : Critical for hydrogen bonding and target binding, as seen in N-(1,3-thiazol-2-yl)acetamide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide), which form inversion dimers via N–H⋯N interactions .
Similarity Indexing : Using Tanimoto coefficients or fingerprint-based methods (as applied to SAHA and aglaithioduline in ), the compound may show ~60–70% similarity to other sulfone-containing acetamides. However, the 3-methoxypropyl group introduces steric and solubility variations compared to simpler alkyl or aryl substitutions .
Hydrogen Bonding and Crystal Packing
The acetamide group and sulfone moiety facilitate distinct hydrogen-bonding motifs:
- Target Compound: The 1,1-dioxido group likely acts as a hydrogen-bond acceptor, while the amide N–H serves as a donor. This contrasts with N-(1,3-thiazol-2-yl)acetamide, which forms R₂²(8) dimers via N–H⋯N bonds .
- Triazine Derivatives: highlights sulfamoyl groups participating in N–H⋯O interactions, whereas the thieno-thiazine core may promote π-stacking .
Physicochemical and Pharmacokinetic Properties
The 3-methoxypropyl group may improve solubility compared to chlorophenyl-substituted analogs but reduce membrane permeability relative to smaller alkyl chains .
Divergences and Challenges
- Synthetic Complexity: The thieno-thiazine core requires precise cyclization conditions, unlike simpler thiazole or triazine syntheses .
- Similarity Metrics : Structural similarity varies significantly based on the method (e.g., graph-based vs. fingerprint analysis), complicating direct analog selection .
- Biological Activity : While N-(1,3-thiazol-2-yl)acetamides show antimicrobial activity, the target compound’s sulfone and methoxypropyl groups may shift its target profile .
Biological Activity
(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as a carbonic anhydrase inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thieno[3,2-e][1,2]thiazine core with a dioxido functional group and an ethylamino substituent. Its molecular weight is approximately 494.6 g/mol.
The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase II (CA-II), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in intraocular pressure and is beneficial in treating conditions such as glaucoma .
Pharmacological Effects
The compound exhibits several pharmacological effects:
- Inhibition of Carbonic Anhydrase : It has been shown to effectively inhibit CA-II with a significant reduction in intraocular pressure in preclinical models.
- Antiglaucoma Activity : As a derivative of brinzolamide, it is indicated for treating elevated intraocular pressure associated with ocular hypertension or open-angle glaucoma .
Case Studies
Several studies have evaluated the efficacy and safety profile of this compound:
- In Vivo Studies : In animal models, administration of this compound resulted in significant reductions in intraocular pressure comparable to existing treatments like brinzolamide. The results suggest similar efficacy with potentially improved safety profiles due to its selective inhibition properties .
- Toxicological Studies : Long-term studies demonstrated no significant adverse effects at therapeutic doses. The compound was well-tolerated in various animal models over extended periods .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Parameter | Value |
|---|---|
| Molecular Formula | C18H30N4O6S3 |
| Molecular Weight | 494.6 g/mol |
| CA-II Inhibition IC50 | ~100 nM |
| Effective Dose in Animal Models | 1 mg/kg |
| Reduction in Intraocular Pressure | Significant (compared to control) |
| Toxicity Profile | No notable changes at therapeutic doses |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide?
- Methodological Answer : The synthesis of thieno-thiazine derivatives typically involves cyclization reactions. For example, intermediate N-substituted thioamides can be generated by reacting isothiocyanates with hydrazides (e.g., benzohydrazide) in ethanol under reflux, followed by cyclization in concentrated sulfuric acid . Key steps include:
- Reagent ratios : Maintain a 1:1 molar ratio of isothiocyanate to hydrazide to minimize side products.
- Cyclization conditions : Use H2SO4 at 293–298 K for 24 hours, followed by ice quenching to precipitate the product .
- Monitoring : Track reaction progress via TLC (chloroform:acetone, 3:1) and confirm purity via melting point analysis .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1650–1670 cm<sup>−1</sup>, S=O at ~1120–1130 cm<sup>−1</sup>) .
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve stereochemistry and substituent positions. For example, methoxypropyl groups show δ ~3.3–3.5 ppm (OCH3) and δ ~1.8–2.1 ppm (CH2CH2CH2) .
- Mass spectrometry : Confirm molecular weight via FAB-MS (e.g., [M+H]<sup>+</sup> ion) and elemental analysis for C, H, N, S content .
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalysts : Triethylamine and iodine facilitate sulfur elimination during cyclization, improving product stability .
- Temperature control : Short reflux times (1–3 minutes) minimize decomposition in acetonitrile-based reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to isolate the (R)-isomer .
- X-ray crystallography : Resolve absolute configuration by co-crystallizing intermediates (e.g., N-substituted acetamide derivatives) and analyzing diffraction data .
- Computational modeling : Use DFT calculations to predict steric and electronic influences on reaction pathways .
Q. How does stereochemistry influence the compound’s biological activity?
- Methodological Answer :
- In vitro assays : Compare (R)- and (S)-isomers in enzyme inhibition assays (e.g., kinase or protease targets) to assess enantioselectivity .
- Molecular docking : Model interactions with binding pockets (e.g., using AutoDock Vina) to identify stereospecific hydrogen bonding or hydrophobic contacts .
- Metabolic stability : Use hepatocyte microsomes to evaluate if the (R)-configuration enhances resistance to oxidative metabolism .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to control exothermic cyclization steps and reduce racemization .
- Membrane separation : Use nanofiltration membranes to isolate intermediates without chiral degradation .
- Process analytical technology (PAT) : Integrate real-time Raman spectroscopy to monitor enantiomeric excess during crystallization .
Q. How can in vitro metabolic pathways be analyzed for this compound?
- Methodological Answer :
- LC-MS/MS : Incubate with liver microsomes and track metabolites via high-resolution mass spectrometry. For example, demethylation of the methoxypropyl group generates a primary alcohol metabolite .
- CYP inhibition assays : Use fluorogenic substrates to identify cytochrome P450 isoforms (e.g., CYP3A4) involved in oxidation .
- Reactive metabolite screening : Trapping studies with glutathione or KCN to detect electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
